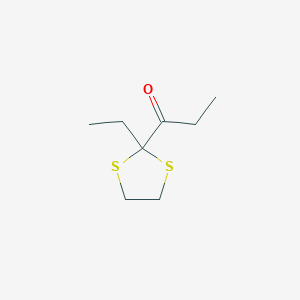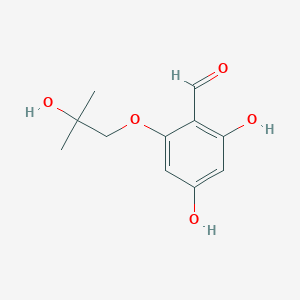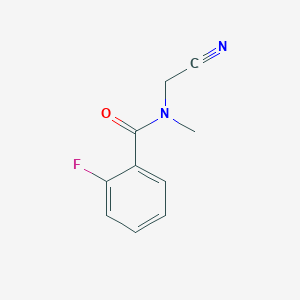
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of the Dithiolane Ring: The carbonyl compound reacts with 1,2-ethanedithiol under acidic conditions to form the dithiolane ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides as the alkylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: Organolithium, Grignard reagents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dithiolanes
Applications De Recherche Scientifique
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential neuroprotective activity in conjunction with other antioxidants.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one involves its interaction with molecular targets and pathways. The compound’s dithiolane ring can interact with thiol groups in proteins, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their reactivity and stability.
1,2-Dithiolanes: These compounds have a similar structure but differ in the position of the sulfur atoms, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds:
- 1,3-Dithianes
- 1,2-Dithiolanes
- 1,3-Dithiolanes with different substituents
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in various scientific research and industrial processes.
Propriétés
| 136062-26-5 | |
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
1-(2-ethyl-1,3-dithiolan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-3-7(9)8(4-2)10-5-6-11-8/h3-6H2,1-2H3 |
Clé InChI |
STGWLGYAENMIKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(SCCS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)




![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
